molecular formula C15H11NO3 B6396644 2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% CAS No. 1261983-20-3

2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6396644
CAS RN: 1261983-20-3
M. Wt: 253.25 g/mol
InChI Key: DMORTMZQXABBMI-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-5-methoxybenzoic acid (2-CPA) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a crystalline powder with a melting point of 128-131°C and a molecular weight of 213.2 g/mol. 2-CPA is a derivative of benzoic acid and is a member of the phenylbenzoic acid family. It is widely used in the study of organic chemistry and biochemistry due to its ability to form stable complexes with metal ions and proteins.

Scientific Research Applications

2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% is widely used in scientific research due to its ability to form stable complexes with metal ions and proteins. It is used in the study of enzyme kinetics, protein-ligand interactions, and protein-protein interactions. It is also used to study the structure and function of proteins and enzymes. In addition, 2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% has been used in the study of drug metabolism, drug-target interactions, and drug-drug interactions.

Mechanism of Action

2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% is known to bind to metal ions and proteins, forming stable complexes. The metal ions and proteins bind to the 2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% through a process known as coordination chemistry. This process involves the formation of a covalent bond between the metal ion and the 2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95%. Once the complex is formed, the metal ion and 2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% can interact with other molecules, such as enzymes or proteins, to produce a desired effect.
Biochemical and Physiological Effects
2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. In addition, it has been shown to bind to and modulate the activity of certain proteins, such as the enzyme thioredoxin. It has also been shown to interact with certain hormones, such as testosterone, and to modulate the activity of certain ion channels, such as the potassium channel Kv1.5.

Advantages and Limitations for Lab Experiments

2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% is an ideal compound for use in laboratory experiments due to its high purity and low cost. It is also easy to synthesize and store, making it a convenient choice for researchers. However, it is important to note that 2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% can be toxic in high concentrations and should be handled with care.

Future Directions

2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research and its potential is only beginning to be explored. Future research will focus on exploring the mechanisms of action of 2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% and its effects on various biochemical systems. In addition, researchers will continue to study the potential applications of 2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% in drug metabolism and drug-target interactions. Finally, researchers will continue to explore the potential of 2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% as a therapeutic agent for various diseases and conditions.

Synthesis Methods

2-(4-Cyanophenyl)-5-methoxybenzoic acid, 95% can be synthesized by the reaction of 4-cyanophenol and 5-methoxybenzoic acid in the presence of a base such as sodium hydroxide. This reaction is known as a condensation reaction and produces a highly pure product with a yield of 95%.

properties

IUPAC Name

2-(4-cyanophenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-12-6-7-13(14(8-12)15(17)18)11-4-2-10(9-16)3-5-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMORTMZQXABBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688820
Record name 4'-Cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261983-20-3
Record name 4'-Cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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